Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research . The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, followed by esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different functional groups or reduction to remove halogen atoms.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Similar structure but lacks the ester group, leading to different reactivity and applications.
6-Bromoimidazo[1,2-a]pyridine: Lacks the chlorine atom, which affects its chemical properties and biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Different substitution pattern, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability for various applications.
Biological Activity
Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its medicinal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C9H7BrClN2O2
Molecular Weight: 277.52 g/mol
CAS Number: 1221715-45-2
The compound features a bromine and a chlorine atom, which significantly influence its reactivity and biological interactions.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity: Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. Specific studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Anticancer Properties: The compound has demonstrated promising anticancer activity in several studies. For example, it has been shown to induce apoptosis in cancer cell lines through specific signaling pathways. The halogen substituents enhance its interaction with cellular targets, potentially leading to increased efficacy against tumors .
- Enzyme Inhibition: this compound acts as an inhibitor for various enzymes involved in cancer progression and microbial resistance. The mechanism often involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access .
The biological activity of this compound is primarily attributed to its structural features:
- Binding Affinity: The presence of bromine and chlorine enhances binding affinity to specific receptors and enzymes. This increased affinity can lead to more potent biological effects compared to non-halogenated analogs.
- Signal Transduction Pathways: Studies have indicated that this compound can modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it may affect the PI3K/AKT pathway, which is crucial for cell survival and growth in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound selectively inhibited the growth of breast cancer cell lines with an IC50 value of approximately 15 µM. This suggests a strong potential for further development into a therapeutic agent against breast cancer .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in disk diffusion assays, indicating its potential as a broad-spectrum antibiotic agent .
- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects were mediated through the induction of reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death in cancer cells .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Anticancer |
3-Bromo-6-Chloroimidazo[1,2-a]Pyridine | Similar without ester group | Moderate Antimicrobial |
Ethyl 3-Bromo-6-Chloroimidazo[1,2-a]Pyridine | Variation with ethyl group | Lower Anticancer Activity |
The comparison highlights that methyl derivatives generally exhibit enhanced biological activities compared to their non-methylated counterparts.
Properties
IUPAC Name |
methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-8(10)13-4-5(11)2-3-6(13)12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCOPINZEGBEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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